Thiazine Red R
Overview
Description
Thiazine Red R is a synthetic dye belonging to the class of direct dyes. It is a red crystalline powder with the chemical formula C32H22N6Na2O6S2. This compound is known for its bright red hue and good solubility in water, making it widely used in various industries such as textiles, paper, and food .
Preparation Methods
Thiazine Red R is typically synthesized through the coupling reaction of aniline or benzidine with sodium nitrite under alkaline conditions . The preparation process involves several steps, including acid-base adjustment, temperature management, and reaction time control. Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Thiazine Red R undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of amines.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thiazine Red R has numerous applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant .
Mechanism of Action
The mechanism of action of Thiazine Red R involves its interaction with various molecular targets and pathways. In biological systems, it binds to specific proteins and nucleic acids, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression .
Comparison with Similar Compounds
Thiazine Red R can be compared with other similar compounds, such as:
Direct Red 81: Another direct dye with similar applications but different chemical properties.
Direct Red 831: Used in similar industries but has different adsorption characteristics.
Direct Blue 1: A direct dye with a different color and chemical structure but similar applications in the textile industry
This compound stands out due to its unique chemical structure and bright red hue, making it particularly suitable for applications requiring vivid coloration.
Properties
IUPAC Name |
disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7S3.2Na/c1-13-6-11-18-22(23(13)37(32,33)34)35-24(25-18)14-7-9-15(10-8-14)26-27-19-12-20(36(29,30)31)16-4-2-3-5-17(16)21(19)28;;/h2-12,28H,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCFJXIRNJWRPI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=CC=CC=C5C(=C4)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3Na2O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501034352 | |
Record name | Thiazine Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown crystals; [MSDSonline] | |
Record name | Thiazin Red dye | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2452 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-33-6, 8003-84-7 | |
Record name | C.I. 14780 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 1-hydroxy-2-((4-(6-methyl-2-benzothiazol-1-yl)phenyl)azo)naphthalenedisulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazine Red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501034352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]-6-methylbenzothiazole-7-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 45 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844GXC3FPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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